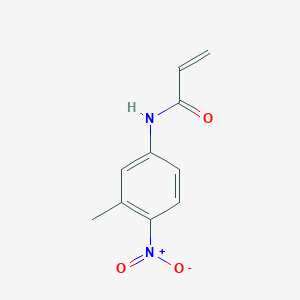

N-(3-Methyl-4-nitrophenyl)acrylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methyl-4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-3-10(13)11-8-4-5-9(12(14)15)7(2)6-8/h3-6H,1H2,2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSHCDBSIGGBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C=C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470717 | |

| Record name | N-(3-METHYL-4-NITRO-PHENYL)-ACRYLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91818-40-5 | |

| Record name | N-(3-METHYL-4-NITRO-PHENYL)-ACRYLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization Techniques and Structural Elucidation in N 3 Methyl 4 Nitrophenyl Acrylamide Research

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods are indispensable tools for elucidating the molecular framework of N-(3-Methyl-4-nitrophenyl)acrylamide, providing detailed information about its constituent atoms and the bonds that connect them.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignments (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local magnetic fields around atomic nuclei. For this compound, ¹H and ¹³C NMR are particularly informative.

¹H NMR: The proton NMR spectrum of a related compound, bis(3-(4-nitrophenyl)acrylamide), shows characteristic signals that can be extrapolated to understand the spectrum of this compound. For instance, the amide proton (-NH) typically appears as a singlet at a high chemical shift, around 10.81 ppm. niscpr.res.in The aromatic protons on the nitrophenyl ring would exhibit distinct splitting patterns (doublets), with signals appearing between 7.6 and 8.3 ppm. niscpr.res.in The olefinic protons of the acrylamide (B121943) group are also expected to appear as doublets in the range of 6.7 to 7.9 ppm. niscpr.res.in The methyl group protons on the phenyl ring would present as a singlet at a lower chemical shift.

¹³C NMR: The ¹³C NMR spectrum provides a map of the carbon skeleton. In a derivative, bis(3-(4-nitrophenyl)acrylamide), the amide carbonyl carbon is observed at approximately 167.35 ppm. niscpr.res.in The aromatic carbons show signals between 119 and 149 ppm, while the olefinic carbons of the acrylamide moiety resonate around 124 and 139 ppm. niscpr.res.in For this compound, the additional methyl carbon would be expected at a much lower chemical shift.

Table 1: Representative NMR Data for Acrylamide Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Amide (-NH) | ~10.81 |

| ¹H | Aromatic (Ar-H) | 7.6 - 8.3 |

| ¹H | Olefinic (-CH=CH-) | 6.7 - 7.9 |

| ¹H | Methyl (-CH₃) | ~2.5 |

| ¹³C | Carbonyl (-C=O) | ~167 |

| ¹³C | Aromatic (Ar-C) | 119 - 149 |

| ¹³C | Olefinic (-CH=CH-) | 124 - 139 |

| ¹³C | Methyl (-CH₃) | ~20 |

Note: Data is based on analogous structures and serves as a predictive guide.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of bis(3-(4-nitrophenyl)acrylamide) derivatives, characteristic absorption bands are observed. niscpr.res.in The N-H stretching vibration of the amide group is typically seen around 3109-3110 cm⁻¹. niscpr.res.in The amide I band, corresponding to the C=O stretching vibration, appears between 1681 and 1689 cm⁻¹. niscpr.res.in The amide II band, a result of N-H bending and C-N stretching, is found in the region of 1602-1603 cm⁻¹. niscpr.res.in Furthermore, the asymmetric and symmetric stretching vibrations of the nitro group (N=O) are expected between 1520 and 1341 cm⁻¹, and the olefinic C=C bond stretch appears around 1623-1625 cm⁻¹. niscpr.res.in

Table 2: Key IR Absorption Bands for Acrylamide Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3109 - 3110 |

| Amide (C=O) | Stretching (Amide I) | 1681 - 1689 |

| Amide (N-H/C-N) | Bending/Stretching (Amide II) | 1602 - 1603 |

| Nitro (N=O) | Asymmetric & Symmetric Stretching | 1341 - 1520 |

| Olefinic (C=C) | Stretching | 1623 - 1625 |

Note: Data is based on the analysis of bis(3-(4-nitrophenyl)acrylamide) derivatives. niscpr.res.in

Mass Spectrometric Analysis for Molecular Weight Verification and Fragmentation Patterns (e.g., LC-MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful. For a related compound, a bis(3-(4-nitrophenyl)acrylamide) derivative, the molecular ion peak [M]⁺ was observed at m/z 598.75, which is in close agreement with its calculated molecular weight of 598.59. niscpr.res.in For this compound, the expected molecular ion peak would correspond to its molecular weight of 206.20 g/mol . Analysis of the fragmentation pattern would further help in confirming the structure.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements within a compound, which is used to determine its empirical formula. For a bis(3-(4-nitrophenyl)acrylamide) derivative with the molecular formula C₃₀H₂₂N₄O₈S, the calculated elemental composition was C, 60.20%; H, 3.70%; N, 9.36%; S, 5.36%. niscpr.res.in Another derivative with the formula C₃₀H₂₂N₄O₇ had a calculated composition of C, 65.45%; H, 4.03%; N, 10.18%, and the found values were C, 65.28%; H, 4.02%; N, 10.07%. niscpr.res.in For this compound (C₁₀H₁₀N₂O₃), the theoretical elemental composition would be:

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 120.1 | 58.25% |

| Hydrogen | H | 1.01 | 10 | 10.1 | 4.90% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 13.59% |

| Oxygen | O | 16.00 | 3 | 48.00 | 23.28% |

| Total | 206.22 | 100.00% |

Crystallographic Studies of N-Aryl Acrylamide Derivatives and Related Nitrophenyl Structures (e.g., X-ray Diffraction)

X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. iastate.edu While specific crystallographic data for this compound may not be readily available, studies on related N-aryl acrylamide and nitrophenyl structures provide valuable insights into expected molecular conformations and intermolecular interactions.

Research on N-aryl substituted-2-pyrazolines, including those with a 4-nitrophenyl group, has detailed the molecular structures and packing in the crystal lattice. acs.orgacs.org These studies often reveal the influence of substituents on bond distances, angles, and torsion angles. acs.org In crystals of N-aryl acrylamide derivatives, molecules are frequently held together by N–H···O hydrogen bonds between the amide groups. oup.com For instance, in N-(4-Hydroxyphenyl)acrylamide, intermolecular O–H···O and N–H···O hydrogen bonds link the molecules into two-dimensional corrugated sheets. researchgate.net

Studies on nitrophenylcarbamates have shown that the presence of more than one molecule in the asymmetric unit can be consistent with observations in IR spectra. researchgate.net X-ray diffraction analysis of p-nitrophenyl glycosides has revealed characteristic bond shortenings and lengthenings and complex networks of hydrogen bonds in the crystal lattice. nih.gov These findings suggest that the crystal structure of this compound would likely be influenced by hydrogen bonding involving the amide and nitro groups, as well as potential π-π stacking interactions between the aromatic rings.

Polymerization and Copolymerization Research of N 3 Methyl 4 Nitrophenyl Acrylamide Monomers

Homopolymerization Investigations of N-Aryl Acrylamides

The homopolymerization of N-aryl acrylamides, including derivatives like N-(3-Methyl-4-nitrophenyl)acrylamide, is a subject of ongoing research. The polymerization of acrylamide (B121943) monomers can be initiated through various means, including radical initiation. For instance, studies on the homopolymerization of N-[(4-nitro phenyl) amino] maleimide (B117702), a structurally related compound, have been carried out in solvents like THF using AIBN as a free radical initiator researchgate.net. The solvent can play a crucial role in the polymerization kinetics; for example, dimethyl sulfoxide (B87167) (DMSO) has been shown to form complexes with acrylamide monomers and growing polymer radicals, which can affect the reactivity researchgate.net.

In controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), the homopolymerization of acrylamide has been successfully achieved in aqueous media at room temperature. acs.orgresearchgate.net These methods allow for the synthesis of polyacrylamides with controlled molecular weights and narrow molecular weight distributions. acs.orgresearchgate.net However, challenges in the controlled polymerization of (meth)acrylamides can arise from the catalyst system. Some common ligands used in ATRP, such as linear amines or bipyridines, may result in very low conversions due to slow activation and fast deactivation of the growing polymer chains. acs.org Conversely, more active catalyst systems can lead to high yields but with a loss of control over the polymerization process. acs.org

Copolymerization Strategies for Diverse Polymeric Materials

Copolymerization offers a versatile strategy to tailor the properties of materials derived from this compound by incorporating other monomers.

Atom Transfer Radical Polymerization (ATRP) Mechanisms and Controlled Synthesis

Atom Transfer Radical Polymerization (ATRP) is a prominent controlled radical polymerization (CRP) technique used for synthesizing well-defined polymers from acrylamide-based monomers. squarespace.com The process relies on a reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide, catalyzed by a transition-metal complex (e.g., a copper/ligand complex). mdpi.com This mechanism allows for the synthesis of polymers with predetermined molecular weights, low polydispersity (Đ), and complex architectures. squarespace.comnih.gov

Successful ATRP of acrylamides often requires careful selection of the catalyst system, initiator, and solvent. acs.org The polymerization of N,N-dimethylacrylamide (DMA) under ATRP conditions has been studied extensively, revealing that strongly complexing ligands like Me₄Cyclam can lead to high monomer conversions, though sometimes with a lack of control due to the stabilization of the radical by the copper salt complex, which retards the deactivation step. cmu.edu However, specific conditions, such as using tris(2-dimethylaminoethyl)amine (Me₆-TREN) as a ligand in ethanol/water mixtures, have enabled the controlled ATRP of various acrylamides, yielding high molecular weight polymers with narrow molecular weight distributions (Mw/Mn < 1.2). squarespace.comcmu.edu

A study involving the related monomer N-(4-nitrophenyl)acrylamide (4NPA) utilized ATRP to graft it alongside methyl methacrylate (B99206) (MMA) from a cellulose (B213188) macroinitiator. The reaction was performed in dimethylformamide (DMF) using a Cu(I) Cl/2 ,2'-bipyridine catalytic system. cellulosechemtechnol.ro The use of electrochemical ATRP (eATRP) in water is also being explored, which offers a simplified, current-controlled method for polymerizing acrylamides with good control over the process. rsc.org

Table 1: Conditions for Atom Transfer Radical Polymerization (ATRP) of a Related Acrylamide Monomer

| Parameter | Conditions for N-(4-nitrophenyl)acrylamide (4NPA) Copolymerization cellulosechemtechnol.ro |

| Monomers | N-(4-nitrophenyl)acrylamide (4NPA), Methyl Methacrylate (MMA) |

| Macroinitiator | Cellulose Chloroacetate (B1199739) (Cell.ClAc) |

| Catalyst System | Cu(I)Cl / 2,2'-bipyridine (B1663995) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 130 °C |

| Mole Ratio | Cell.ClAc : CuCl : 2,2'-bipyridine : Monomer Mixture = 1 : 1 : 3 : 60 |

Free Radical Polymerization Techniques and Initiator Systems

Free radical polymerization is a common method for producing polyacrylamides. The process involves three main steps: initiation, propagation, and termination. youtube.com Initiation is achieved by creating free radicals from an initiator molecule, often through thermal decomposition or UV light. youtube.com

The choice of initiator is critical and depends on factors like its solubility and decomposition temperature. sigmaaldrich.com For polymerizations in aqueous systems, water-soluble initiators like potassium persulfate are often used. sigmaaldrich.commst.edu Persulfate initiators can also be used in redox systems, such as with sodium thiosulfate (B1220275) or sodium metabisulfite, to initiate polymerization at lower temperatures. mst.edu For organic solvent systems, initiators like 2,2'-Azobis(2-methylpropionitrile) (AIBN) and benzoyl peroxide are common choices. sigmaaldrich.com For example, the free radical copolymerization of N-[(4-nitro phenyl) amino] maleimide with methyl methacrylate was successfully carried out using AIBN as the initiator in THF. researchgate.net

Various factors can influence the polymerization process, including initiator and monomer concentrations, temperature, and pH. mst.edu The presence of certain chemical species, such as nitro compounds, can inhibit free radical polymerization. mdpi.com

Table 2: Common Initiator Systems for Free Radical Polymerization of Acrylamides

| Initiator Type | Examples | Typical Solvent System |

| Persulfates | Potassium Persulfate (KPS), Ammonium (B1175870) Persulfate (APS) | Aqueous sigmaaldrich.commst.edu |

| Redox Systems | APS / Sodium Metabisulfite (SMS), APS / Sodium Thiosulfate (STS) | Aqueous mst.edu |

| Azo Compounds | 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Organic (e.g., THF, DMF) researchgate.netsigmaaldrich.com |

| Peroxides | Benzoyl Peroxide | Organic sigmaaldrich.com |

Determination of Monomer Reactivity Ratios in Copolymerization Systems

Monomer reactivity ratios (r₁ and r₂) are crucial parameters in copolymerization that describe the relative tendency of a growing polymer chain ending in one monomer unit to add the same monomer (homo-propagation) versus the other monomer (cross-propagation). mdpi.com These ratios are determined experimentally by analyzing the copolymer composition at various monomer feed compositions. escholarship.org

Several linearization methods are traditionally used to calculate reactivity ratios from experimental data, including the Finemann–Ross (F–R), inverted Finemann–Ross, Kelen–Tüdos (K–T), and Yezrielev–Brokhina–Roskin (Y–B–R) methods. cellulosechemtechnol.romdpi.com

In the ATRP graft copolymerization of N-(4-nitrophenyl)acrylamide (4NPA, M₁) with methyl methacrylate (MMA, M₂) onto cellulose, the reactivity ratios were determined using these methods. The resulting values for r₁ (4NPA) were found to be between 0.017 and 0.116, while r₂ (MMA) values ranged from 1.209 to 1.472. cellulosechemtechnol.ro The product of the reactivity ratios (r₁r₂) was close to zero, which suggests a tendency towards alternating or sequential arrangement of the monomers in the copolymer chain rather than a random distribution. cellulosechemtechnol.ro The higher reactivity of MMA (r₂ > 1) compared to 4NPA (r₁ < 1) indicates that the growing polymer chain, regardless of its terminal unit, preferentially adds MMA. cellulosechemtechnol.ro

Table 3: Monomer Reactivity Ratios for N-(4-nitrophenyl)acrylamide (r₁) and Methyl Methacrylate (r₂) System cellulosechemtechnol.ro

| Method | r₁ (4NPA) | r₂ (MMA) | r₁ * r₂ |

| Finemann–Ross (F–R) | 0.116 | 1.209 | 0.140 |

| Inverted F–R | 0.017 | 1.472 | 0.025 |

| Kelen–Tüdos (K–T) | 0.098 | 1.267 | 0.124 |

| Yezrielev–Brokhina–Roskin (Y–B–R) | 0.103 | 1.270 | 0.131 |

| Extended K–T | 0.098 | 1.267 | 0.124 |

Graft Copolymerization onto Biopolymers and Synthetic Substrates (e.g., Cellulose)

Graft copolymerization is a powerful technique to modify the properties of natural and synthetic polymers by covalently attaching polymer chains to a backbone substrate. Cellulose, a widely available biopolymer, is a common substrate for such modifications. cellulosechemtechnol.ro

The "grafting-from" approach, where polymer chains are grown from active sites on the substrate, is frequently employed. In the case of grafting N-aryl acrylamides onto cellulose via ATRP, the cellulose must first be modified to create a macroinitiator. This can be achieved by reacting cellulose with chloroacetyl chloride to form cellulose chloroacetate (Cell.ClAc). cellulosechemtechnol.ro The subsequent ATRP of monomers like N-(4-nitrophenyl)acrylamide and methyl methacrylate is then initiated from these chloroacetate sites, using a catalyst system such as Cu(I) Cl/2 ,2'-bipyridine. cellulosechemtechnol.ro

Besides ATRP, other chemical initiation methods are used for grafting onto cellulose. Ceric ammonium nitrate (B79036) (CAN) is a well-known initiator for grafting vinyl monomers onto cellulose in an aqueous medium. researchgate.netitu.edu.tr Redox systems, like potassium persulfate combined with sodium metabisulfite, have also been used to graft acrylamide and methyl methacrylate onto cellulosic fibers. researchgate.netscialert.net Research has also explored grafting acrylamides onto other substrates, including synthetic polymers like polypropylene (B1209903) films capes.gov.br and other biopolymers like collagen. mdpi.com

Exploration of Polymer Architecture and Molecular Weight Control

Controlling polymer architecture and molecular weight is essential for tailoring the final properties of a material. Controlled radical polymerization (CRP) techniques are instrumental in achieving this level of precision. squarespace.com

Methods like ATRP and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization allow for the synthesis of polymers with predictable molecular weights and low polydispersity (Đ ≈ 1.1–1.5). squarespace.comrsc.orgrsc.org In a well-controlled polymerization, the number-average molecular weight (Mₙ) increases linearly with monomer conversion. acs.orgcmu.edunih.gov For example, the Cu(0)-mediated reversible-deactivation radical polymerization (RDRP) of acrylamide in water has produced well-defined polymers where the experimental molecular weights matched the theoretical values, and dispersity was low (Đ ~ 1.15). acs.orgnih.gov

Key to this control is maintaining a low concentration of active propagating radicals relative to dormant species. cmu.edu In ATRP, this is managed by the equilibrium between the activator and deactivator complexes. mdpi.com In RAFT, a chain transfer agent mediates the exchange between active and dormant chains. researchgate.net Factors such as initiator concentration, monomer-to-initiator ratio, and reaction time are critical variables for controlling the final molecular weight. researchgate.netmdpi.com For instance, in free-radical polymerization, increasing the initiator concentration generally leads to lower molecular weight polymers, while chain transfer agents can also be used to regulate molecular weight. researchgate.netkpi.ua

Thermal Behavior and Stability Studies of Synthesized Polymeric Materials

A comprehensive review of publicly available scientific literature and research databases reveals a significant gap in the documented thermal analysis of polymers derived from the monomer this compound. While extensive research exists on the thermal characteristics of various substituted polyacrylamides, specific data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for homopolymers or copolymers of this compound are not present in the surveyed literature.

The presence of a nitro group on the aromatic ring, as in this compound, is known to influence polymerization and the properties of the resulting polymer. Research on other nitro-aromatic monomers suggests that the nitro group can act as a radical scavenger, potentially inhibiting or affecting the polymerization process. researchgate.net The thermal behavior of such polymers is of particular interest, as the nitro functionality can impact decomposition pathways and energetics.

However, without specific experimental data for poly(this compound), any discussion on its thermal behavior remains speculative. Detailed research findings, including data on onset decomposition temperatures, temperatures of maximum weight loss, and char yield, are essential for a thorough understanding of the material's stability. Such data would typically be presented in tabular format to allow for clear comparison and analysis.

Interactive Data Table: Thermal Decomposition Data for Poly(this compound)

| Polymer/Copolymer | Onset Decomposition T₁₀ (°C) | Temperature of Maximum Decomposition Rate (°C) | Residue at 600 °C (%) | Analysis Condition |

| Poly(this compound) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Copolymer with [Comonomer] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Interactive Data Table: Glass Transition Temperatures (Tg) of Poly(this compound) and Copolymers

| Polymer/Copolymer | Glass Transition Temperature (Tg) (°C) | Method |

| Poly(this compound) | Data Not Available | Data Not Available |

| Copolymer with [Comonomer] | Data Not Available | Data Not Available |

The absence of specific data underscores the need for future research in this area. Such studies would be valuable for elucidating the structure-property relationships in this class of polymers and for assessing their potential applications where thermal stability is a critical factor.

Computational Chemistry and Theoretical Investigations of N 3 Methyl 4 Nitrophenyl Acrylamide Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of many-body systems. It is widely applied to determine the optimized molecular geometry and electronic structure of N-phenylacrylamide derivatives. nih.gov

Research Findings: For analogs such as bis(3-(4-nitrophenyl)acrylamide) derivatives, DFT calculations are typically performed using specific functionals and basis sets, for instance, the APF-D method with a 6-311+G(2d,p) basis set. niscpr.res.in The process begins with a conformational search to identify the lowest energy conformer. This is followed by a full geometry optimization, where all bond lengths, bond angles, and dihedral angles are adjusted to find the minimum energy structure on the potential energy surface. nih.gov The absence of imaginary frequencies in the subsequent vibrational frequency analysis confirms that the optimized structure is a true local minimum. niscpr.res.in

These calculations provide detailed information on the molecule's three-dimensional shape. Key parameters like the planarity of the acrylamide (B121943) group and the orientation of the nitrophenyl ring are determined. Furthermore, DFT is used to calculate crucial electronic properties. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the molecule's reactivity and kinetic stability. The energy gap between HOMO and LUMO provides insights into the molecule's electronic excitation properties. niscpr.res.in Additionally, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are critical for predicting intermolecular interactions. niscpr.res.inresearchgate.net

| Parameter | Bond/Angle | Calculated Value (DFT) |

| Bond Lengths (Å) | C=O | 1.25 |

| C-N (amide) | 1.37 | |

| C=C (olefinic) | 1.34 | |

| N-C (aryl) | 1.42 | |

| C-N (nitro) | 1.48 | |

| **Bond Angles (°) ** | C-N-C | 128.5 |

| O=C-N | 123.0 | |

| C=C-C | 121.5 | |

| Table 1: Representative optimized geometric parameters for an N-(nitrophenyl)acrylamide analog calculated using DFT. Data is synthesized from typical values found in computational studies of related structures. |

Molecular Docking Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in structure-based drug design for evaluating the binding mode and affinity of potential inhibitors.

Research Findings: In studies involving N-phenylacrylamide analogs, molecular docking has been used to explore their potential as enzyme inhibitors, for example, against acetylcholinesterase (AChE), a target relevant in Alzheimer's disease research. niscpr.res.in The process involves preparing the 3D structures of the ligands, often obtained from DFT geometry optimization, and the receptor, typically retrieved from the Protein Data Bank (PDB). niscpr.res.innih.gov Software such as AutoDock Vina is commonly employed for these simulations. niscpr.res.in

The simulation predicts the most likely binding poses of the ligand within the active site of the protein and calculates a binding affinity or docking score, usually in kcal/mol. nih.gov A more negative score indicates a stronger predicted binding affinity. nih.gov Analysis of the docked poses reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the receptor. nih.gov For instance, the nitro group and amide moiety of the acrylamide derivatives are often found to be key interacting groups, forming hydrogen bonds that anchor the ligand in the binding pocket. niscpr.res.in These insights are crucial for understanding the mechanism of action and for designing more potent analogs. nih.gov

| Compound Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Analog 1 | Acetylcholinesterase (AChE) | -9.5 | TYR121, TRP279, PHE330 |

| Analog 2 | Acetylcholinesterase (AChE) | -9.2 | TYR70, ASP72, TRP84 |

| Analog 3 | Acetylcholinesterase (AChE) | -8.8 | SER200, HIS440 |

| Table 2: Illustrative molecular docking results for N-(nitrophenyl)acrylamide analogs against acetylcholinesterase (AChE). The scores and residues are representative examples based on published studies of similar compounds. niscpr.res.in |

Molecular Dynamics Simulations for Conformational Analysis and System Behavior

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations compute the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and stability of the ligand-receptor complex. mdpi.com

Research Findings: For complexes of N-phenylacrylamide analogs and their protein targets, MD simulations are performed to assess the stability of the docked pose and to observe the behavior of the system in a more realistic, solvated environment. niscpr.res.in Simulations are typically run for tens to hundreds of nanoseconds using software packages like GROMACS or NAMD with force fields such as AMBER. niscpr.res.innih.gov The system is placed in a periodic box of water molecules to simulate physiological conditions. nih.gov

A key metric for analyzing the simulation is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable, low-fluctuation RMSD over the course of the simulation suggests that the complex is stable and the ligand remains securely bound in the active site. nih.gov RMSD analysis can confirm the reliability of the docking results. nih.gov Furthermore, MD trajectories can reveal subtle conformational changes in both the ligand and the protein upon binding, providing a deeper understanding of the dynamic nature of their interaction. niscpr.res.in

| Simulation Parameter | Value/Setting |

| Software | GROMACS |

| Force Field | AMBER |

| Water Model | TIP3P |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 bar |

| Ensemble | NPT (Isothermal-isobaric) |

| Table 3: Typical parameters used in a molecular dynamics simulation of a ligand-protein complex, based on methodologies reported for acrylamide derivatives. niscpr.res.in |

Binding Free Energy Calculations and Interaction Hotspot Analysis

To obtain a more quantitative estimate of binding affinity that accounts for solvent effects and entropic contributions, binding free energy calculations are often performed on the snapshots generated from MD simulations. nih.gov

Research Findings: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) methods are widely used for this purpose. nih.gov These techniques calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. bvsalud.org The total binding free energy (ΔG_bind) is calculated as the difference between the energy of the complex and the energies of the individual protein and ligand, and it can be decomposed into various components:

ΔE_vdw: Van der Waals interactions

ΔE_elec: Electrostatic interactions

ΔG_polar: Polar solvation energy

ΔG_nonpolar: Nonpolar solvation energy

This energy decomposition allows for an "interaction hotspot analysis," identifying which energy components are the primary drivers of binding. nih.gov For example, results for acrylamide derivatives have shown that van der Waals and electrostatic interactions often contribute favorably to binding, while the polar solvation term typically opposes it. niscpr.res.in This detailed energetic breakdown provides a robust rationale for the observed binding affinities and is invaluable for lead optimization in drug discovery. nih.gov

| Energy Component | Calculated Value (kcal/mol) |

| Van der Waals Energy (ΔE_vdw) | -45.8 |

| Electrostatic Energy (ΔE_elec) | -22.5 |

| Polar Solvation Energy (ΔG_polar) | +31.2 |

| Nonpolar Solvation Energy (ΔG_nonpolar) | -4.1 |

| Total Binding Free Energy (ΔG_bind) | -41.2 |

| Table 4: Representative MM-PBSA binding free energy components for an N-(nitrophenyl)acrylamide analog complexed with a protein target. The values are illustrative and based on findings for similar systems. niscpr.res.in |

Predictive Modeling of Spectroscopic Signatures

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of a molecule. nih.gov These theoretical predictions are highly valuable as they can be directly compared with experimental data (e.g., from NMR, IR) to validate the accuracy of the computed molecular structure and electronic properties.

Research Findings: For N-(3-Methyl-4-nitrophenyl)acrylamide and its analogs, DFT calculations can predict their vibrational spectra (FT-IR). niscpr.res.in By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. The calculated frequencies for specific functional groups, such as the amide C=O stretch, N-H stretch, and nitro N-O stretch, can be compared to experimental IR spectra. niscpr.res.in A good correlation between the theoretical and experimental wavenumbers confirms that the computationally optimized geometry is a reliable representation of the actual molecule. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Theoretical chemical shifts for the various protons and carbons in the molecule can be predicted and correlated with experimental NMR data. niscpr.res.in This synergy between computational prediction and experimental characterization is a powerful approach for confirming the structure and electronic environment of newly synthesized compounds. niscpr.res.innih.gov

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | 3110 | 3125 |

| C=O Stretch (Amide I) | 1685 | 1700 |

| N-H Bending (Amide II) | 1602 | 1610 |

| C=C Stretch (Olefinic) | 1623 | 1630 |

| NO₂ Symmetric Stretch | 1345 | 1355 |

| Table 5: A representative comparison of key experimental and DFT-calculated vibrational frequencies for a bis(3-(4-nitrophenyl)acrylamide) derivative. niscpr.res.in |

Derivatization Strategies and Functionalization Research for N 3 Methyl 4 Nitrophenyl Acrylamide

Methods for Selective Chemical Derivatization in Analytical Chemistry

The accurate and sensitive detection of N-(3-Methyl-4-nitrophenyl)acrylamide in various matrices is crucial for research and quality control. Chemical derivatization is a powerful strategy to enhance the analyte's properties for instrumental analysis, such as improving its volatility for Gas Chromatography (GC) or its ionization efficiency for Mass Spectrometry (MS).

For acrylamide (B121943) and its derivatives, several derivatization techniques are commonly employed. One established method involves bromination , where the double bond of the acrylamide moiety reacts with a bromine source. This increases the molecular weight and can improve chromatographic separation and detection, particularly in GC-MS analysis. waters.comnih.gov A typical reaction involves the addition of potassium bromate (B103136) and potassium bromide to the sample extract. nih.gov Another approach is derivatization with xanthydrol , which reacts with the acrylamide to form N-xanthyl acrylamide, a derivative suitable for GC-MS analysis. nih.gov

Given the presence of a nitroaromatic group in this compound, a highly sensitive method involves the reduction of the nitro group to an amine. researchgate.net This transformation introduces a readily ionizable group, significantly enhancing the signal in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, a technique often preferred for its ability to analyze non-volatile compounds without derivatization. waters.comresearchgate.net This approach is particularly valuable for detecting trace levels of nitroaromatic compounds. researchgate.net

| Derivatization Strategy | Purpose | Applicable Analytical Technique | Principle |

| Bromination | Increase molecular weight and improve chromatographic properties | GC-MS | Addition of bromine across the acrylamide double bond. waters.comnih.gov |

| Xanthydrol Reaction | Formation of a stable derivative for analysis | GC-MS | Reaction of acrylamide with xanthydrol to form N-xanthyl acrylamide. nih.gov |

| Nitro Group Reduction | Enhance ionization efficiency for sensitive detection | LC-MS | Reduction of the nitro group to a more easily ionizable amine group. researchgate.net |

Synthesis of Hybrid Compounds Incorporating the this compound Moiety

The this compound scaffold can be integrated into larger, hybrid molecules to combine its properties with those of other chemical entities. This approach is widely used in medicinal chemistry and materials science to develop compounds with novel or enhanced functionalities.

The synthesis of such hybrids often involves coupling the this compound moiety, or a precursor, with another molecule of interest. For instance, acrylamide derivatives are often incorporated into more complex structures to create agents with specific biological activities. ekb.egnih.govnih.govnih.gov A common synthetic route involves the reaction of a substituted acryloyl chloride with an amine-containing molecule to form a stable amide bond.

While direct examples of hybrid compounds synthesized from this compound are not prevalent in the reviewed literature, the general principles of N-aryl acrylamide chemistry suggest several possibilities. For example, the synthesis of polymer-carbon nanotube hybrids has been achieved through the polymerization of a functionalized norbornene with multiwalled carbon nanotubes (MWCNTs). acs.org This suggests that this compound could potentially be modified to include a polymerizable group suitable for creating hybrid materials.

Another approach involves the synthesis of organic-inorganic hybrid microspheres, where silica-modified acrylic monomers are used to create materials with unique thermal expansion properties. acs.org By analogy, this compound could potentially be functionalized with a silane (B1218182) group to enable its incorporation into such hybrid systems.

Post-Polymerization Functionalization Techniques for Modifying Polymeric Materials

Polymers synthesized from this compound can be further modified after polymerization to introduce new functional groups and alter their surface properties. This post-polymerization functionalization is a versatile tool for creating "smart" materials that can respond to external stimuli.

Common techniques for modifying polyacrylamide-based materials include "grafting-from" and "grafting-to" methods. In the "grafting-from" approach, initiator sites are created on a surface, and then a monomer, such as this compound, is polymerized from these sites to form a polymer brush. nih.gov Conversely, the "grafting-to" method involves attaching pre-synthesized polymer chains to a surface. mdpi.com

Transamidation is another powerful technique where the amide groups on a polyacrylamide backbone are exchanged with new amine-containing molecules. This can be achieved under mild conditions using electronically activated polyacrylamides, allowing for the introduction of a wide range of functionalities. warwick.ac.uk

Furthermore, organocatalyzed post-polymerization modification of polymers with ester side chains can be used to introduce amide functionalities. rsc.org While this is typically applied to polyacrylates, similar principles could be adapted for polymers containing reactive ester groups alongside the this compound monomer.

| Functionalization Technique | Description | Potential Application |

| "Grafting-from" Polymerization | Polymer chains are grown from initiator sites on a surface. nih.gov | Creating functional polymer brushes for biosensors or chromatography. nih.govmdpi.com |

| "Grafting-to" Polymerization | Pre-formed polymer chains are attached to a surface. mdpi.com | Surface modification of materials to alter properties like wettability. |

| Transamidation | Exchange of amide groups on the polymer backbone with new amines. warwick.ac.uk | Introduction of a diverse range of functional groups for various applications. |

| Organocatalyzed Modification | Use of organocatalysts to modify polymer side chains. rsc.org | Synthesis of functional copolymers with tailored compositions. |

Design Principles for Modifying Reactivity and Site-Selectivity

The reactivity and site-selectivity of this compound are governed by the electronic and steric effects of its constituent functional groups: the acrylamide moiety, the methyl group, and the nitro group. Understanding these influences is key to designing targeted chemical modifications.

The acrylamide group itself is an α,β-unsaturated carbonyl system, making it susceptible to nucleophilic attack at the β-carbon via a Michael addition. The reactivity of this system can be modulated by substituents on the nitrogen and the aromatic ring. nih.gov

The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzene (B151609) ring. rsc.org This deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position relative to the nitro group. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions. The nitro group's electron-withdrawing nature also increases the electrophilicity of the acrylamide double bond, likely enhancing its reactivity towards nucleophiles. acs.org

The methyl group , being an electron-donating group, has the opposite effect. It activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions relative to itself. The presence of both a nitro and a methyl group on the ring creates a complex interplay of directing effects that will determine the outcome of substitution reactions on the aromatic ring.

Recent research has also highlighted the use of nitro groups as "traceless directing groups" to control site-selectivity in radical reactions, which could be a potential strategy for functionalizing the aromatic ring of this compound. rsc.org

The relative reactivity of various N-arylacrylamides with thiols, such as glutathione (B108866), has been studied, revealing that electron-withdrawing substituents on the aryl ring generally increase the reaction rate. nih.gov For example, N-arylacrylamides with ortho-nitro substituents react significantly faster than those with para-methoxy substituents. nih.gov This principle suggests that the nitro group in this compound will enhance its reactivity in Michael additions.

| Functional Group | Electronic Effect | Influence on Reactivity |

| Acrylamide | α,β-unsaturated carbonyl | Site for nucleophilic (Michael) addition. nih.gov |

| Nitro Group | Strong electron-withdrawing | Deactivates aromatic ring to electrophilic attack, activates for nucleophilic attack. Increases electrophilicity of the acrylamide double bond. rsc.orgacs.org |

| Methyl Group | Electron-donating | Activates aromatic ring to electrophilic attack. May slightly decrease the electrophilicity of the acrylamide double bond compared to an unsubstituted phenyl ring. |

Advanced Research Applications and Mechanistic Studies of N 3 Methyl 4 Nitrophenyl Acrylamide Analogs

Investigation of Enzyme Inhibition Mechanisms

The unique chemical architecture of N-phenylacrylamide analogs makes them potent inhibitors of various enzymes, primarily through mechanisms involving covalent and non-covalent interactions. Researchers have extensively studied their effects on key enzymes implicated in neurodegenerative diseases and cancer.

Acetylcholinesterase (AChE) inhibitors are a critical class of compounds investigated for the symptomatic treatment of Alzheimer's disease. nih.gov The core strategy involves increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain by inhibiting its enzymatic degradation by AChE. researchgate.net Structure-activity relationship (SAR) studies on N-phenylacrylamide analogs and related compounds have been instrumental in optimizing their inhibitory potency and selectivity. researchgate.net

Systematic structural modifications have revealed key insights into the molecular features required for effective AChE inhibition. researchgate.net Research on benzamide (B126) and picolinamide (B142947) derivatives, which share structural similarities, has shown that the substitution pattern on the aromatic ring significantly influences inhibitory activity and selectivity against AChE versus Butyrylcholinesterase (BChE). nih.gov For instance, studies on bis(3-(4-nitrophenyl)acrylamide) derivatives have utilized computational methods like molecular docking to show that the nitro and methyl groups on the phenyl ring participate in crucial interactions within the enzyme's active site. niscpr.res.in Kinetic analyses and molecular docking studies of various analogs have helped to build a theoretical model of their binding, revealing that some compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, leading to a potent, mixed-type inhibition. nih.gov

The introduction of different functional groups allows for a fine-tuning of the molecule's properties. For example, in a related series of compounds, replacing a bromine atom with a more lipophilic methoxystyryl group resulted in a significant improvement in inhibitory effect against both AChE and BChE. mdpi.com These SAR studies are crucial for rationally designing new derivatives with enhanced potency and a more desirable pharmacological profile for potential therapeutic use. researchgate.net

Table 1: Summary of Structure-Activity Relationship (SAR) Findings in AChE Inhibition

| Structural Modification | Observation | Implication on Activity | Reference(s) |

|---|---|---|---|

| Substituent Position on Phenyl Ring | The position of side chains (e.g., dimethylamine) markedly influences inhibitory activity and selectivity. | Optimal positioning is critical for binding to AChE's active and peripheral sites. | nih.gov |

| Nature of Aromatic Core | Picolinamide derivatives showed stronger bioactivity than corresponding benzamide derivatives. | The nitrogen in the pyridine (B92270) ring may form additional favorable interactions. | nih.gov |

| Addition of Bulky Groups | Introducing a styryl group onto the molecular scaffold significantly enhanced anticholinesterase activity. | The added group likely occupies additional pockets in the enzyme, increasing binding affinity. | mdpi.com |

| Computational Modeling | Molecular docking shows that nitro and methyl groups are involved in interactions with AChE. | Confirms the importance of specific substituents for effective binding and inhibition. | niscpr.res.in |

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, as its overactivation can lead to uncontrolled cell proliferation and survival. nih.govnih.gov N-phenylacrylamide analogs are prominent in the development of irreversible EGFR tyrosine kinase inhibitors (EGFR-TKIs). mdpi.com Their mechanism of action relies on the electrophilic nature of the acrylamide (B121943) group, which functions as a "warhead." rsc.org

This warhead is designed to form a permanent, covalent bond with a specific cysteine residue (Cys797) located in the ATP-binding site of the EGFR kinase domain. mdpi.comacs.org The reaction is a Michael-type addition, where the thiol group of the cysteine residue acts as a nucleophile and attacks the β-carbon of the acrylamide. rsc.org This irreversible binding permanently blocks the ATP-binding site, thus inhibiting the enzyme's kinase activity and shutting down the downstream signaling pathways that promote tumor growth. nih.govmdpi.com

To support the rational design of these inhibitors, researchers employ various methodological probes. A glutathione (B108866) (GSH)-based assay is often used to measure the intrinsic reactivity of the acrylamide warhead toward thiols. acs.org This allows for the development of a quantitative structure-property relationship (QSPR) that helps in selecting compounds with an optimal reactivity window—potent enough to inhibit the target but not so reactive as to cause off-target effects. acs.orgacs.org Molecular modeling and docking simulations are also used to visualize and predict how these inhibitors fit into the EGFR active site, ensuring the acrylamide moiety is perfectly positioned for covalent modification of the target cysteine residue. nih.gov

Table 2: Mechanistic Details of Acrylamide-Based EGFR-TK Inhibitors

| Inhibitor Class | Target Residue | Mechanism of Action | Probing Method | Reference(s) |

|---|---|---|---|---|

| N-Phenylacrylamides | Cysteine-797 | Irreversible covalent bond formation via Michael addition. | Glutathione (GSH) reactivity assay to measure warhead electrophilicity. | mdpi.comacs.org |

| Quinazoline Derivatives | Cysteine-797 | Irreversible inhibition of EGFR autophosphorylation. | Enzyme kinetics; cell-based assays measuring downstream signaling (p-Akt, p-mTOR). | mdpi.com |

| General Acrylamides | Protein Cysteine | Thiol addition to the acrylamide functional group. | Kinetic assays monitoring reaction progress with various thiols; computational studies of the transition state. | rsc.org |

Exploration in Novel Materials Science with Tailored Properties (e.g., Heat-Resistant Polymers)

Acrylamide and its derivatives are valuable monomers in polymer science, used to create materials with a wide range of tailored properties. The investigation of N-phenylacrylamide analogs extends into materials science, with a focus on developing new polymers for specialized applications, including those requiring high thermal stability.

Research has shown that incorporating acrylamide-based monomers into copolymers can significantly influence their thermal properties. researchgate.net The thermal stability of such polymers is often evaluated using Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. Studies on related acrylic copolymers have demonstrated that stability generally increases with a higher content of the acrylamide-based monomer. researchgate.net For instance, a newly synthesized acrylamide-based antioxidant, (E)-N-(3-hydroxypyridin-2-yl)-3-(2-nitrophenyl)acrylamide, was developed to enhance the thermal and oxidative stability of fuel systems, showcasing the potential of these structures to resist degradation at elevated temperatures. researchgate.net

Furthermore, copolymers based on N-isopropylacrylamide are well-known for their thermo-responsive behavior, exhibiting a lower critical solution temperature (LCST). researchgate.net By copolymerizing N-isopropylacrylamide with other functional monomers, such as acrylate (B77674) derivatives, researchers can create "smart" polymers that respond to environmental stimuli like temperature and pH. researchgate.net The thermal characteristics, including the glass transition temperature (Tg) and decomposition onset temperature, can be precisely controlled by adjusting the composition of the copolymer. researchgate.netresearchgate.net This research paves the way for the use of N-(3-Methyl-4-nitrophenyl)acrylamide and its analogs in creating advanced materials like heat-resistant coatings, smart hydrogels for drug delivery, and stable polymer matrices. researchgate.netrsc.org

Table 3: Thermal Properties of Acrylamide-Based Polymers

| Polymer System | Monomers | Key Finding | Analytical Technique(s) | Reference(s) |

|---|---|---|---|---|

| Acrylate Copolymers | 2-(N-phthalimido)ethyl acrylate (NPEA), 1-vinyl-2-pyrolidone (NVP) | Thermal stability of copolymers increases with higher NPEA content. | Thermogravimetric Analysis (TGA) | researchgate.net |

| Antioxidant Additive | (E)-N-(3-hydroxypyridin-2-yl)-3-(2-nitrophenyl)acrylamide | Compound showed enhanced thermal stability with a decomposition onset at 162.56°C. | TGA, DPPH Assay | researchgate.net |

| Thermo-responsive Copolymers | N-isopropylacrylamide, 2-((diethylamino)methyl)-4-methylphenyl acrylate | Copolymers exhibit thermo-pH responsive behavior, with physical properties evaluated for stability. | TGA, Differential Scanning Calorimetry (DSC) | researchgate.net |

Research into Antimicrobial Properties (Methodological Approaches)

The potential of N-phenylacrylamide analogs as antimicrobial agents is an active area of investigation. To determine their efficacy, researchers employ a variety of standardized microbiological methods designed to assess a compound's ability to inhibit or kill microorganisms like bacteria and fungi. nih.gov

A widely used and cost-effective technique is the agar (B569324) diffusion assay , which includes methods like disk diffusion and well diffusion. nih.gov In this approach, a paper disc or a well containing the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses into the agar, and if it is effective, it creates a "zone of inhibition"—a clear area around the disc or well where the microorganism cannot grow. nih.gov The diameter of this zone is measured to quantify the antimicrobial activity. nih.gov

For more quantitative results, the broth dilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC). niscpr.res.in The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. niscpr.res.in This test is performed in liquid media, often in microtiter plates, where the compound is serially diluted and then inoculated with the test organism. mdpi.com A variation of this uses viability indicators like resazurin, which changes color in the presence of metabolically active cells, offering a sensitive measure of microbial inhibition. nih.gov These methods are essential for screening new N-phenylacrylamide derivatives and understanding their spectrum of activity against various pathogens. niscpr.res.innih.gov

Table 4: Comparison of Methodological Approaches for Antimicrobial Activity

| Method | Principle | Key Measurement | Advantages | Reference(s) |

|---|---|---|---|---|

| Agar Diffusion (Disk/Well) | Diffusion of the compound through agar inhibits microbial growth. | Diameter of the zone of inhibition (mm). | Simple, cost-effective, allows for simultaneous screening of multiple compounds. | nih.gov |

| Broth Dilution | Serial dilution of the compound in liquid media to find the lowest inhibitory concentration. | Minimum Inhibitory Concentration (MIC) (e.g., in µg/mL). | Quantitative, determines potency (MIC), considered a gold standard. | niscpr.res.inmdpi.com |

| Resazurin Assay | A colorimetric indicator (resazurin) is reduced by viable, metabolically active cells. | Color change (blue to pink), often read by a spectrophotometer. | Sensitive, rapid, suitable for high-throughput screening in microtiter plates. | nih.gov |

Antioxidant Activity Research (Methodological Approaches)

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of N-phenylacrylamide analogs is often evaluated using in vitro chemical assays that measure their ability to scavenge these reactive species. niscpr.res.innih.gov These methods are typically based on spectrophotometry, which relies on a measurable color change when a free radical is neutralized by the antioxidant. mdpi.com

The most common methods fall into two main categories based on their chemical reaction mechanism: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This is a widely used SET-based method. nih.gov DPPH is a stable free radical that has a deep violet color in solution. researchgate.net When an antioxidant donates an electron or hydrogen atom to DPPH, it is reduced to the stable, non-radical form, diphenylpicrylhydrazine, which is pale yellow. nih.gov The decrease in absorbance at a specific wavelength (around 517 nm) is proportional to the radical scavenging activity of the compound. researchgate.net

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay : This is another popular SET-based assay. The ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. niscpr.res.in This produces a characteristic blue-green solution. In the presence of an antioxidant, the radical cation is reduced back to the neutral ABTS form, causing the solution to decolorize. niscpr.res.in The extent of color bleaching is measured spectrophotometrically and is indicative of the compound's antioxidant capacity. niscpr.res.in

These methods are convenient, rapid, and reproducible, making them ideal for the initial screening and evaluation of the antioxidant properties of newly synthesized N-phenylacrylamide derivatives. mdpi.com

Table 5: Comparison of Common Spectrophotometric Methods for Antioxidant Activity

| Method | Principle of Action | Radical Species | Color Change | Measurement | Reference(s) |

|---|---|---|---|---|---|

| DPPH Assay | Single Electron Transfer (SET) / Hydrogen Atom Transfer (HAT) | 2,2-diphenyl-1-picrylhydrazyl (stable radical) | Violet to Yellow/Colorless | Decrease in absorbance at ~517 nm | niscpr.res.inresearchgate.netnih.gov |

| ABTS Assay | Single Electron Transfer (SET) / Hydrogen Atom Transfer (HAT) | ABTS radical cation (ABTS•+) | Blue/Green to Colorless | Decrease in absorbance at ~734 nm | niscpr.res.inmdpi.com |

| ORAC Assay | Hydrogen Atom Transfer (HAT) | Peroxyl radical (ROO•) | Decay of fluorescence | Measures the protection of a fluorescent probe over time | nih.gov |

Emerging Research Directions and Future Challenges for N 3 Methyl 4 Nitrophenyl Acrylamide

Development of Green and Sustainable Synthetic Routes

There is currently no specific information available in scientific literature detailing the development of green and sustainable synthetic routes for N-(3-Methyl-4-nitrophenyl)acrylamide. Generally, the synthesis of N-substituted acrylamides can involve the reaction of an acrylic or methacrylic acid ester with an amine. However, without dedicated studies, the application of green chemistry principles—such as the use of renewable feedstocks, environmentally benign solvents, and catalytic versus stoichiometric reagents—to the production of this compound is not documented.

Advanced Polymerization Techniques for Controlled Architectures and Complex Polymeric Systems

Information regarding the use of advanced polymerization techniques for this compound is not found in the available research. Techniques like Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Ring-Opening Metathesis Polymerization (ROMP) are pivotal in creating polymers with controlled architectures and complex systems. These methods allow for precise control over molecular weight, polydispersity, and the creation of block copolymers or other complex structures. However, their application to this specific monomer has not been reported.

Integration of Computational Methods for High-Throughput Screening and Predictive Design

The use of computational methods for high-throughput screening and the predictive design of polymers derived from this compound is another area lacking specific research. Computational tools, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are increasingly used to predict monomer reactivity, polymer properties, and to screen potential candidates for specific applications. The absence of such studies for this compound means that its potential properties and behaviors as a homopolymer or copolymer remain unexplored from a theoretical and predictive standpoint.

Multi-disciplinary Research Collaborations for Unexplored Applications and Fundamental Discoveries

Given the foundational gaps in the synthesis and polymerization of this compound, there are no documented multi-disciplinary research collaborations focused on its unexplored applications. Such collaborations are often the driving force behind scientific innovation, bringing together experts from chemistry, materials science, biology, and engineering to uncover novel applications and fundamental scientific principles. The journey to discovering the potential of this compound has yet to begin, awaiting initial exploratory research to lay the groundwork for future collaborative efforts.

Q & A

Q. How are reactivity descriptors used to prioritize compounds for synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.